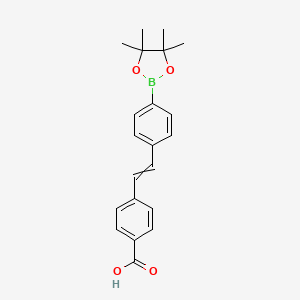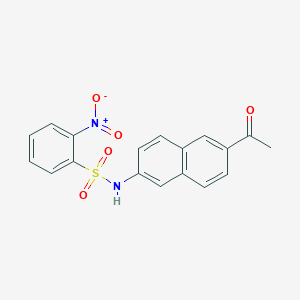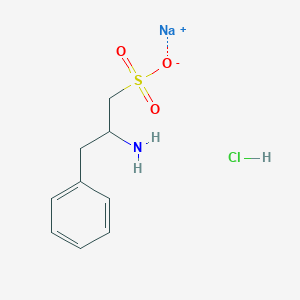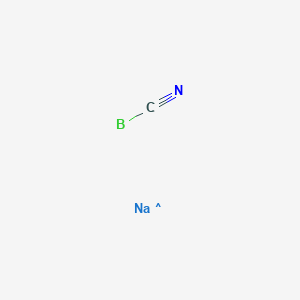
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid is an organic compound that features a boronic ester group and a styryl group attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid typically involves the following steps:
Formation of the Styryl Intermediate: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced through a Suzuki coupling reaction, where a boronic acid or ester is coupled with a halogenated styryl intermediate in the presence of a palladium catalyst and a base.
Final Functionalization: The benzoic acid moiety can be introduced through various functionalization reactions, such as oxidation of an aldehyde group or hydrolysis of an ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a boronic acid or further to a borate ester.
Reduction: The styryl group can be reduced to an ethyl group.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Ethyl-substituted benzoic acid derivatives.
Substitution: Various substituted styrylbenzoic acid derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a versatile intermediate for cross-coupling reactions.
Biology and Medicine
While specific biological applications of this compound are not well-documented, boronic acids and their derivatives are known to have potential as enzyme inhibitors, particularly for proteases and kinases
Industry
In materials science, compounds with styryl and boronic ester groups can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action for (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid would depend on its specific application. For example, in cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic partner. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, potentially inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)phenol: Similar structure but with a phenol group instead of a benzoic acid group.
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline: Similar structure but with an aniline group instead of a benzoic acid group.
特性
分子式 |
C21H23BO4 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C21H23BO4/c1-20(2)21(3,4)26-22(25-20)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)19(23)24/h5-14H,1-4H3,(H,23,24) |
InChIキー |
MRRZKJHCTLMNOK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)


![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)

![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)

